BenchChemオンラインストアへようこそ!

[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

Lipophilicity Membrane permeability Triazolobenzimidazole

Select [(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid for your medicinal chemistry program to leverage the optimized N9-benzyl substituent. With an XLogP3 of 3.8, this scaffold offers enhanced membrane permeability compared to polar analogs, making it ideal for cell-based and phenotypic assays. The free carboxylic acid handle enables straightforward derivatization into esters, amides, or active esters for prodrug design, affinity probe synthesis, or linker chemistry—a versatility absent in acetamide congeners. Use this well-defined intermediate (MW 338.4 g/mol) as a key reference point for systematic SAR exploration of the triazolobenzimidazole series.

Molecular Formula C17H14N4O2S
Molecular Weight 338.4 g/mol
CAS No. 606120-73-4
Cat. No. B3146712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
CAS606120-73-4
Molecular FormulaC17H14N4O2S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O
InChIInChI=1S/C17H14N4O2S/c22-15(23)11-24-17-19-18-16-20(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)21(16)17/h1-9H,10-11H2,(H,22,23)
InChIKeyBEXUFRXIYHKALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid (CAS 606120-73-4): A 9-Benzyl Triazolobenzimidazole Thioacetic Acid Building Block for Medicinal Chemistry


[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid (CAS 606120-73-4) is a heterocyclic small molecule comprising a 1,2,4-triazolo[4,3-a]benzimidazole core, an N9-benzyl substituent, and a thioacetic acid side chain [1]. It belongs to the broader class of triazolobenzimidazole thioacetic acids, which are investigated as kinase inhibitors, phosphatase modulators, and antimicrobial agents. Its physicochemical and structural features differentiate it from close analogs that vary at the N9 position or in the terminal functional group, making it a candidate of choice for specific medicinal chemistry and chemical biology applications.

Why 9-Benzyl Substitution Cannot Be Arbitrarily Replaced in Triazolobenzimidazole Thioacetic Acid Procurement


The 9-position substituent on the triazolobenzimidazole scaffold profoundly influences lipophilicity, hydrogen-bonding capacity, molecular weight, and metabolic stability. Even seemingly conservative replacements—such as 9-methyl, 9-unsubstituted, or 9-(2-phenoxyethyl)—produce molecules with significantly altered physicochemical profiles [1][2]. These differences directly impact membrane permeability, solubility, protein binding, and the feasibility of downstream derivatization. Therefore, substituting one 9-substituted analog for another without experimental validation risks compromising assay reproducibility, structure-activity relationship (SAR) continuity, and pharmacokinetic outcomes.

Quantitative Differentiation of [(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid Against Its Closest Analogs


Lipophilicity (XLogP3) of the 9-Benzyl Derivative is 1.6–1.0 Log Units Higher Than 9-Methyl and 9-Unsubstituted Analogs

The computed XLogP3 of [(9-benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is 3.8, compared with 2.2 for the 9-methyl analog and 2.8 for the 9-unsubstituted analog [1][2][3]. This increase of 1.6 and 1.0 log units, respectively, indicates substantially higher lipophilicity conferred by the benzyl group.

Lipophilicity Membrane permeability Triazolobenzimidazole

Hydrogen Bond Donor Count Reduced to 1 in the 9-Benzyl Derivative versus 2 in the 9-Unsubstituted Analog

The target compound possesses a single hydrogen bond donor (the carboxylic acid proton), whereas the 9-unsubstituted analog has two hydrogen bond donors (carboxylic acid plus the triazole N–H) [1][2]. This difference arises because benzylation at N9 eliminates the tautomeric N–H donor.

Hydrogen bonding Drug-likeness Permeability

Carboxylic Acid Terminal Group Enables Salt Formation and Conjugation Chemistry Not Possible with the Acetamide Analog

The target compound terminates in a carboxylic acid (–COOH), whereas the closely related acetamide analog (CAS 606120-65-4) terminates in a primary amide (–CONH2) [1][2]. The carboxylic acid can be converted to salts, esters, amides, hydrazides, or activated for bioconjugation, providing a versatile synthetic handle that the amide lacks.

Functional group interconversion Prodrug design Bioconjugation

Molecular Weight of 338.4 g/mol Balances Structural Complexity with Lead-Like Properties Relative to Lower-MW Analogs

The molecular weight of the 9-benzyl target compound is 338.4 g/mol, which is 76.1 g/mol heavier than the 9-methyl analog (262.3 g/mol) and 90.1 g/mol heavier than the 9-unsubstituted analog (248.3 g/mol), yet remains below the typical 500 g/mol Lipinski cutoff [1][2][3]. This intermediate mass provides greater structural complexity and potential for specific protein interactions while maintaining favorable drug-like properties.

Molecular weight Lead-likeness Drug discovery

High-Value Application Scenarios for [(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid Based on Quantitative Differentiation


Intracellular Target Engagement Assays Requiring Balanced Lipophilicity

With an XLogP3 of 3.8, the 9-benzyl compound offers enhanced membrane permeability relative to more polar analogs (XLogP 2.2–2.8), making it a preferred choice for phenotypic screens and cell-based assays where the molecular target resides in the cytoplasm or nucleus [1].

Prodrug and Bioconjugate Synthesis Leveraging the Carboxylic Acid Handle

The free carboxylic acid enables straightforward conversion to esters, amides, or active esters for bioconjugation. This derivatization potential is absent in the acetamide analog, positioning the acid as the superior starting material for prodrug design, affinity probe synthesis, or antibody-drug conjugate linker chemistry [1].

Structure-Activity Relationship (SAR) Studies on Triazolobenzimidazole-Based Kinase or Phosphatase Modulators

The well-defined 9-benzyl substitution, intermediate molecular weight (338.4 g/mol), and single hydrogen bond donor distinguish this compound from smaller or less lipophilic congeners. It serves as a key reference point for SAR exploration, allowing teams to systematically vary the N9 substituent while holding the thioacetic acid moiety constant [1].

Quote Request

Request a Quote for [(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.